Cas no 1822714-67-9 (4-Bromo-6-hydroxypyridazin-3(2H)-one)

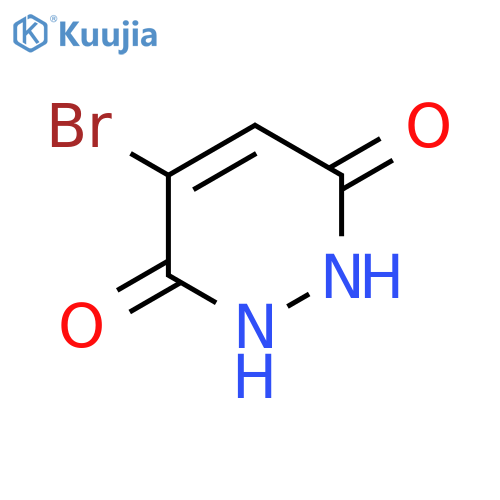

1822714-67-9 structure

商品名:4-Bromo-6-hydroxypyridazin-3(2H)-one

4-Bromo-6-hydroxypyridazin-3(2H)-one 化学的及び物理的性質

名前と識別子

-

- 4-bromo-1,2-dihydropyridazine-3,6-dione

- 4-bromopyridazine-3,6-diol

- 4-Bromo-3-hydroxy-6-pyridazinone

- 4-Bromo-6-hydroxypyridazin-3(2H)-one

- 5-Bromo-6-hydroxypyridazin-3(2H)-one

- Pyridazine, 3,6-dione, 4-bromo-1,2-dihydro-

- BMASTHFFAMGJKZ-UHFFFAOYSA-N

- 3(2H)-Pyridazinone,4-bromo-6-hydroxy-

- 3,6-Pyridazinedione, 4-bromo-1,2-dihydro-

- 5-bromo-6-hydroxy-2,3-dihydropyridazin-3-one

- NSC79701

- 4-bromo-6-hydroxy-3(2H)-Pyridazinone

- 4-bromopyridazin-3,6-diol

- NCIO

- 4-Bromo-3,6-pyridazinediol

- NCIOpen2_000670

- 4-Bromo-3,6-pyridazinediol #

- AKOS000588108

- AKOS017344832

- CS-W019421

- 1822714-67-9

- MFCD13874714

- SCHEMBL2646106

- Pyridazine-3,6-diol, 4-bromo-

- 43068-41-3

- D84353

- NSC-79701

- J-514728

- Z1198655184

- SY042315

- 4-bromo-1,2-dihydro-3,6-pyridazinedione

- 4-bromo-6-hydroxy-2,3-dihydropyridazin-3-one

- 15456-86-7

- AKOS015919855

- 4-Bromo-1 pound not2-dihydropyridazine-3 pound not6-dione

- 5-bromo-6-hydroxy-2H-pyridazin-3-one

- 4-bromo-1.2-dihydropyridazine-3.6-dione

- SR-01000597173-1

- MFCD01077935

- MFCD18070733

- SCHEMBL2648120

- SR-01000597173

- SCHEMBL11282796

- DTXSID80292027

- FS-2910

- 4bromo-1,2-dihydropyridazine-3,6-dione

- EN300-84297

- D83966

- EU-0099954

- AG-690/36921261

- DB-064050

-

- インチ: 1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)

- InChIKey: BMASTHFFAMGJKZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(NNC1=O)=O

計算された属性

- せいみつぶんしりょう: 189.938

- どういたいしつりょう: 189.938

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 58.2

じっけんとくせい

- 密度みつど: 1.965

- 屈折率: 1.59

- PSA: 65.98000

- LogP: 0.23800

4-Bromo-6-hydroxypyridazin-3(2H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB466-200mg |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 200mg |

83.0CNY | 2021-07-10 | |

| Chemenu | CM250591-10g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 10g |

$112 | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB466-5g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 5g |

1011.0CNY | 2021-07-10 | |

| Chemenu | CM250591-100g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 100g |

$701 | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YE679-5g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 5g |

458CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YE679-100g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 100g |

5850CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YE679-1g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 1g |

114CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB466-1g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 1g |

266.0CNY | 2021-07-10 | |

| Chemenu | CM250591-25g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 25g |

$234 | 2023-03-07 | |

| Chemenu | CM250591-25g |

4-Bromo-6-hydroxypyridazin-3(2H)-one |

1822714-67-9 | 95% | 25g |

$234 | 2021-08-04 |

4-Bromo-6-hydroxypyridazin-3(2H)-one 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1822714-67-9 (4-Bromo-6-hydroxypyridazin-3(2H)-one) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬